2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole
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Overview
Description
2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperidino Group: The piperidino group can be attached through a nucleophilic substitution reaction with a suitable sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and antiviral properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: Other thiazole derivatives with different substituents may also exhibit similar properties and applications.
Uniqueness
2-(4-Chlorophenyl)-4-{3-[(3,5-dimethylpiperidino)sulfonyl]phenyl}-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidino and sulfonyl groups, in particular, contribute to its potential as a versatile compound in various scientific fields.
Properties
Molecular Formula |
C22H23ClN2O2S2 |
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Molecular Weight |
447.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-1,3-thiazole |
InChI |
InChI=1S/C22H23ClN2O2S2/c1-15-10-16(2)13-25(12-15)29(26,27)20-5-3-4-18(11-20)21-14-28-22(24-21)17-6-8-19(23)9-7-17/h3-9,11,14-16H,10,12-13H2,1-2H3 |
InChI Key |
LFJBJNCPKYFKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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